molecular formula C16H24O B14182003 1-Methoxy-4-(non-4-en-5-yl)benzene CAS No. 917569-08-5

1-Methoxy-4-(non-4-en-5-yl)benzene

Katalognummer: B14182003
CAS-Nummer: 917569-08-5
Molekulargewicht: 232.36 g/mol
InChI-Schlüssel: FAEOPZSDLMGIAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-(non-4-en-5-yl)benzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where a methoxy group (-OCH3) and a non-4-en-5-yl group are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(non-4-en-5-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-4-(non-4-en-5-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The non-4-en-5-yl group can be reduced to form a saturated alkyl chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-methoxy-4-(non-4-en-5-yl)benzaldehyde or 1-methoxy-4-(non-4-en-5-yl)benzoic acid.

    Reduction: Formation of 1-methoxy-4-(non-4-yl)benzene.

    Substitution: Formation of halogenated derivatives such as 1-methoxy-4-(non-4-en-5-yl)-2-bromobenzene.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(non-4-en-5-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-(non-4-en-5-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the non-4-en-5-yl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-(non-4-en-5-yl)benzene can be compared with other similar compounds such as:

    Anethole: A compound with a similar methoxy group but different alkyl side chain.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: A compound with a different alkyl group attached to the benzene ring.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

917569-08-5

Molekularformel

C16H24O

Molekulargewicht

232.36 g/mol

IUPAC-Name

1-methoxy-4-non-4-en-5-ylbenzene

InChI

InChI=1S/C16H24O/c1-4-6-8-14(9-7-5-2)15-10-12-16(17-3)13-11-15/h8,10-13H,4-7,9H2,1-3H3

InChI-Schlüssel

FAEOPZSDLMGIAA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=CCCC)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.